1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-7-azaspiro[45]decan-2-one hydrochloride is a chemical compound with the molecular formula C8H13NO2ClH It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Vorbereitungsmethoden
The synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of a nitrile with a suitable reagent in the presence of a solvent such as tetrahydrofuran (THF). The reaction can be carried out in a single step without the need for intermediate isolation, resulting in a higher yield. The free amine obtained from this reaction is then converted into its hydrochloride salt .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves standard organic synthesis techniques, including the use of protective groups and purification steps such as recrystallization.
Analyse Chemischer Reaktionen
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the spiro structure can be targeted by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride exerts its effects is not fully understood. its spiro structure suggests that it may interact with biological targets in a unique manner, potentially involving the formation of stable complexes with proteins or other macromolecules. The molecular targets and pathways involved are likely to be specific to the particular application being studied, whether it be enzyme inhibition, receptor modulation, or other biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride can be compared with other spiro compounds such as:
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-Oxa-4-azaspiro[4.5]decane: Another spiro compound with a different ring structure, which can result in different physical and chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which can influence its reactivity and interactions with other molecules.
Biologische Aktivität
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS No. 1314961-56-2) is a spiro compound characterized by its unique bicyclic structure, which includes both nitrogen and oxygen atoms. This structural composition suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and comparative analysis with similar compounds.
The molecular formula for this compound is C8H13NO2ClH. The compound's synthesis typically involves the reaction of a nitrile in the presence of solvents such as tetrahydrofuran (THF), leading to the formation of the hydrochloride salt from the free amine.
The exact mechanism of action for this compound is not fully elucidated; however, its spiro structure may enable it to interact with various biological targets uniquely. It is hypothesized that the compound could form stable complexes with proteins or other macromolecules, potentially influencing enzyme activity or receptor binding .
Antitumor Activity
Recent studies have highlighted the antitumor properties of related spiro compounds. For instance, derivatives of 1-Oxa-4-azaspiro[4,5]decan-2-one have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
6d | A549 (Lung) | 0.26 |
8d | MDA-MB-231 (Breast) | 0.10 |
6b | HeLa (Cervical) | 0.18 |
These findings suggest that structural modifications in spiro compounds can enhance their biological activity against specific cancer types .
Enzyme Interaction Studies
The compound's structure indicates potential for studying enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. This characteristic is particularly relevant in drug design, where understanding such interactions can lead to the development of effective therapeutic agents .
Comparative Analysis
This compound can be compared with other spiro compounds to assess its unique properties and potential applications:
Compound | Structural Features | Biological Activity |
---|---|---|
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride | Similar spiro structure but different substituents | Varies; some antitumor activity reported |
1-Oxa-4-azaspiro[4.5]decane | Different ring structure | Moderate antitumor activity observed |
The differences in substituents and ring structures significantly influence their reactivity and biological activities, highlighting the importance of structural design in drug development .
Study on Antihypertensive Agents
In a patent study involving related compounds, it was demonstrated that certain derivatives could serve as antihypertensive agents, indicating broader therapeutic potential beyond antitumor applications. These compounds were administered in various dosage forms and showed efficacy in treating cardiac disorders and hypertension .
Eigenschaften
IUPAC Name |
1-oxa-9-azaspiro[4.5]decan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-2-4-8(11-7)3-1-5-9-6-8;/h9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSPWHMWXAWRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)O2)CNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717602 |
Source
|
Record name | 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314961-56-2 |
Source
|
Record name | 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.